molecular formula C9H8BrNO2 B407235 6-bromo-3-ethyl-1,3-benzoxazol-2-one

6-bromo-3-ethyl-1,3-benzoxazol-2-one

Cat. No.: B407235
M. Wt: 242.07g/mol
InChI Key: YKFKYPCSOUILHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethyl-1,3-benzoxazol-2-one is a functionalized benzoxazolone derivative of significant interest in medicinal chemistry and drug discovery. The benzoxazolone scaffold is a privileged structure in the design of biologically active compounds due to its ability to engage in key molecular interactions with therapeutic targets . This brominated and N-alkylated analog serves as a versatile synthetic intermediate for the exploration of structure-activity relationships (SAR) and the development of novel enzyme inhibitors. Research into benzoxazolone carboxamides has identified them as a promising class of potent acid ceramidase (AC) inhibitors . Acid ceramidase is a key lysosomal enzyme responsible for ceramide metabolism, and its inhibition is a potential therapeutic strategy for severe neurological lysosomal storage diseases such as Gaucher's and Krabbe's diseases, as well as for certain cancer types . The bromo-substituent at the 6-position of the benzoxazolone core is a critical modification point for further functionalization via cross-coupling reactions, allowing researchers to fine-tune the physicochemical and pharmacological properties of lead compounds . Beyond enzyme inhibition, the benzoxazolone pharmacophore is found in compounds investigated for a range of other biological activities, including antibacterial and antifungal effects , as well as selective modulation of voltage-gated sodium channels for the potential treatment of neuropathic pain . This reagent provides researchers with a valuable building block for the synthesis and optimization of novel molecules within these and other investigative therapeutic areas.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07g/mol

IUPAC Name

6-bromo-3-ethyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8BrNO2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3

InChI Key

YKFKYPCSOUILHM-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)OC1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethyl-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl bromoacetate, followed by bromination at the 6th position.

  • Step 1: Cyclization

    • React 2-aminophenol with ethyl bromoacetate in the presence of a base (e.g., sodium hydroxide) to form 3-ethyl-1,3-benzoxazol-2(3H)-one.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
  • Step 2: Bromination

    • Brominate the resulting compound using bromine or a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 6th position.
    • Reaction conditions: Room temperature or slightly elevated temperature in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-ethyl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 6-bromo-3-ethyl-1,3-benzoxazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-3-ethyl-1,3-benzoxazol-2-one are best understood by comparing it to analogs within the benzoxazolinone family. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Evidence Source
This compound Br (C6), C₂H₅ (C3) Lipophilic; potential CNS activity
6-Methoxy-3H-1,3-benzoxazol-2-one (MBOA) OCH₃ (C6) Natural insecticide; polar due to methoxy
5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one (Chlorzoxazone) Cl (C5), dihydro structure Muscle relaxant; enhanced solubility
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one COC₆H₅ (C6) FAAH inhibitor; bulky acyl group
6-Bromo-4-methyl-3H-1,3-benzoxazol-2-one Br (C6), CH₃ (C4) Steric hindrance at C4; synthetic intermediate
5-Chloro-6-hydroxy-3H-1,3-benzoxazol-2-one Cl (C5), OH (C6) Antimicrobial; high polarity

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Bromine (electron-withdrawing) at C6 reduces electron density in the aromatic ring compared to methoxy (electron-donating) in MBOA, altering reactivity in electrophilic substitution .
  • Solubility : Polar groups (e.g., OH in 5-chloro-6-hydroxy derivative) improve aqueous solubility, whereas bromine and ethyl groups favor organic solvents .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Position 6 substitutions (Br, OCH₃, COC₆H₅) are critical for target engagement, while position 3 modifications (ethyl, methyl) tune pharmacokinetics .
  • Thermodynamic Stability : Bromine’s electronegativity stabilizes the oxazolone ring against hydrolysis compared to chlorine .
  • Biological Screening : this compound has shown preliminary activity in CNS-targeted assays, though less potent than chlorzoxazone in muscle relaxation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.